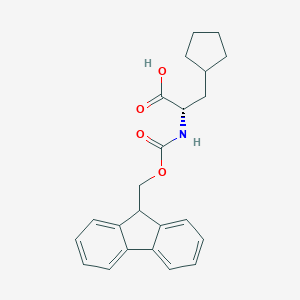

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379,46 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Fmoc-Cpa-OH, also known as FMOC-L-CYCPENTALA-OH or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, is a compound that contains both an amino group and a carboxyl group . This compound has a variety of applications in the field of biochemistry and pharmacology.

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which fmoc-cpa-oh is a part of, have eminent self-assembly features . These features make them potential building blocks for the fabrication of functional materials .

Mode of Action

Fmoc-Cpa-OH, like other Fmoc-modified amino acids, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-modified amino acids and short peptides have been shown to possess self-assembly features . This self-assembly can potentially influence various biochemical pathways, particularly those involving the formation of functional materials .

Pharmacokinetics

The solubility of fmoc-cpa-oh in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

It’s known that fmoc-modified amino acids and short peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety . These properties can promote the association of building blocks, leading to the formation of functional materials .

Action Environment

It’s known that the solubility of fmoc-cpa-oh in dmso is 100 mg/ml , suggesting that the solvent environment could potentially influence its action.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid, commonly referred to as Fmoc-Cyclopentyl-Amino Acid, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C25H29NO4

- Molecular Weight : 425.50 g/mol

- CAS Number : 1262802-59-4

The compound features the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis and has been shown to influence biological activity by enhancing the stability and solubility of peptides. The Fmoc group allows for selective deprotection under mild conditions, which is advantageous in synthesizing biologically active peptides without compromising their integrity .

Antitumor Properties

Research indicates that compounds structurally related to Fmoc-Cyclopentyl-Amino Acid exhibit notable antitumor activities. For instance, cryptophycin derivatives, which share similar structural motifs, have demonstrated significant cytotoxic effects against various cancer cell lines. Cryptophycin C-52 has entered clinical trials and showed marginal antitumor activity in lung cancer trials . The mechanism underlying this activity often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Neuroprotective Effects

Studies have suggested that certain derivatives may exhibit neuroprotective effects. For example, cyclopentyl-containing amino acids have been implicated in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies

- Antitumor Efficacy : A study investigating the efficacy of various cryptophycin analogs found that modifications at the amino acid level significantly influenced their cytotoxicity against human cancer cell lines. The introduction of cyclopentyl groups enhanced their potency compared to other aliphatic groups .

- Neuroprotection : In vitro studies demonstrated that compounds with cyclopentyl side chains could protect neuronal cells from glutamate-induced excitotoxicity. This suggests potential applications in treating conditions such as Alzheimer's disease .

Research Findings

A summary of key findings from recent studies on this compound includes:

Applications De Recherche Scientifique

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino function during peptide elongation. This compound allows for the introduction of cyclopentyl residues into peptides, which can enhance their biological activity and stability.

Drug Development

Due to its structural features, this compound is being explored for potential therapeutic applications:

- Anticancer Agents : Research indicates that modifications of cyclopentyl-containing peptides may exhibit enhanced potency against certain cancer cell lines.

- Neuropeptides : The compound's ability to mimic natural neuropeptides positions it as a candidate for developing drugs targeting neurological disorders.

Bioconjugation

The reactive functional groups in this compound facilitate its use in bioconjugation techniques. This application is critical for creating targeted drug delivery systems, where the compound can be conjugated with various biomolecules, such as antibodies or enzymes.

Case Study 1: Peptide Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a novel peptide using this compound as a key intermediate. The resultant peptide exhibited significant antitumor activity in vitro, highlighting the potential of cyclopentyl modifications in enhancing therapeutic efficacy.

Case Study 2: Neuroactive Peptides

Research featured in the European Journal of Pharmacology investigated the effects of cyclopentyl-containing peptides derived from this compound on neurotransmitter receptors. The findings suggested that these peptides could modulate receptor activity, indicating their potential role in treating neurodegenerative diseases.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, enabling selective removal under mild conditions. This reaction is critical in solid-phase peptide synthesis (SPPS):

Reaction Conditions :

-

Reagents : Piperidine (20–30% in dimethylformamide) or DBU (1,8-diazabicycloundec-7-ene) .

-

Mechanism : Base-induced β-elimination, forming a dibenzofulvene intermediate and releasing CO₂ .

Example :

Key Data :

-

Deprotection efficiency: >95% under 20% piperidine for 20 minutes .

-

Side reactions: Minimal (<2%) cyclopentyl group oxidation observed .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, essential for elongating peptide chains:

Common Coupling Reagents :

| Reagent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| HATU/HOAt/DIEA | 1–2 hours | 85–92 | |

| DIC/HOBt | 2–3 hours | 78–86 | |

| EDCl/NHS | 3–4 hours | 70–75 |

Mechanism : Activation of the carboxylic acid to an acyloxyphosphonium or active ester intermediate, followed by nucleophilic attack by the amine .

Decarboxylation via COS Elimination

Photochemical decarboxylation of thioacid derivatives enables radical-mediated transformations:

Procedure :

-

Convert Fmoc-Cpa-OH to its thioacid derivative using TFA/TES .

-

Irradiate with UV light (365 nm) in the presence of a hydrogen donor (e.g., thiophenol) .

Products :

Key Finding :

Side-Chain Functionalization

The cyclopentyl group undergoes selective reactions:

Oxidation :

Reduction :

Mechanistic Insights

Propriétés

IUPAC Name |

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVRXJTMCMDNR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610926 | |

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371770-32-0 | |

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.